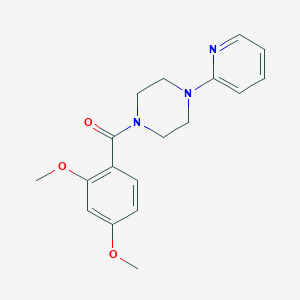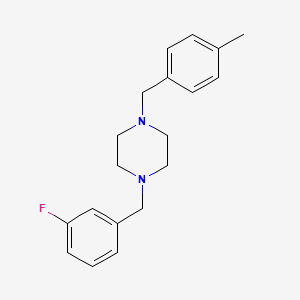
1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, commonly known as Dimebon, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. Dimebon was first synthesized in 1983 by a team of Russian chemists, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to block the activity of histamine receptors, which may contribute to its cognitive-enhancing effects. Additionally, Dimebon has been shown to inhibit the activity of mitochondrial permeability transition pores, which may protect against neurodegeneration.
Biochemical and Physiological Effects
Dimebon has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, Dimebon has been shown to increase levels of acetylcholine, a neurotransmitter that is important for cognitive function. Dimebon has also been shown to reduce levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimebon in lab experiments is that it has been extensively studied in animal models of various diseases. This means that there is a large body of preclinical data available on its potential therapeutic effects and mechanism of action. However, one limitation of using Dimebon in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective Dimebon analogs, which may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of Dimebon's effects on other diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Finally, future research may focus on the development of combination therapies that include Dimebon and other drugs with complementary mechanisms of action.
Synthesemethoden
The synthesis of Dimebon involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-pyridylpiperazine in the presence of a base such as sodium hydride. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Dimebon has been studied for its potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, Dimebon has been shown to improve cognitive function, reduce neurodegeneration, and increase lifespan in animal models of these diseases.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-14-6-7-15(16(13-14)24-2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZKIKXYQIKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)

